molecular formula CHCl2 B15398115 Methyl, dichloro- CAS No. 3474-12-2

Methyl, dichloro-

Cat. No.: B15398115
CAS No.: 3474-12-2
M. Wt: 83.92 g/mol
InChI Key: ZJULYDCRWUEPTK-UHFFFAOYSA-N
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Description

"Methyl, dichloro-" refers to organic compounds containing a methyl group (-CH₃) and two chlorine atoms (-Cl) attached to adjacent or proximal positions on a molecular framework. These compounds are widely studied for their diverse physicochemical properties and biological activities. A prominent example is methyl dichlorophosphite (CH₃OPCl₂), a phosphitylating agent used in organic synthesis . Other derivatives, such as dichloro(methyl)vinylsilane and dichloro(methyl)-n-octylsilane, find applications in industrial polymer production and surfactants .

Key properties of methyl dichloro- compounds include:

  • Hydrophobicity: Chlorine atoms increase molecular weight and reduce water solubility compared to methyl or methoxy analogs .
  • Reactivity: The dichloro substitution enhances electrophilicity, enabling nucleophilic substitution reactions in synthetic chemistry .
  • Biological Activity: Dichloro-methyl groups can modulate enzyme inhibition (e.g., CK2 inhibitors) and cytotoxicity .

Properties

CAS No.

3474-12-2

Molecular Formula

CHCl2

Molecular Weight

83.92 g/mol

InChI

InChI=1S/CHCl2/c2-1-3/h1H

InChI Key

ZJULYDCRWUEPTK-UHFFFAOYSA-N

Canonical SMILES

[CH](Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Solubility and Hydrophobicity

Methyl dichloro- compounds exhibit lower aqueous solubility compared to methyl or dimethyl analogs due to increased hydrophobicity. For example:

Compound Substitution Solubility (mg/mL) Reference
Dichloro analog (9) 2,3-dichloro 0.45
Non-substituted (1) None 0.40
Monomethyl (2) CH₃ 1.20
Dimethyl (5) 2×CH₃ 2.10

Despite higher hydrophobicity, dichloro derivatives like compound 9 showed slightly improved solubility over non-substituted analogs, likely due to conformational changes (e.g., increased dihedral angles) .

Enzyme Inhibition:
  • CK2 Inhibitors : The dichloro derivative (compound 15, IC₅₀ = 7 mM) outperformed methyl (31), trifluoromethyl (32), and methoxy (33) analogs, which showed negligible activity .
  • PIM1 Kinase: 7,8-Dichloro-1-oxo-β-carboline derivatives (e.g., compound 5) exhibited superior affinity compared to halogen-free or non-methylated analogs (e.g., compound 8) .
Cytotoxicity:
Compound Substitution Cytotoxicity (IC₅₀, µM) Reference
2,4-Dichloro (11k) Cl, CH₃ 97
2,4-Difluoro (11j) F, CH₃ 25
Non-methylated (8g) Cl 35

Methyl groups in dichloro derivatives (e.g., 11k) reduced cytotoxicity compared to non-methylated dichloro compounds (8g), suggesting a protective role of methyl substituents .

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